molecular formula C24H27N5O2 B7497084 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide

3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide

Cat. No. B7497084
M. Wt: 417.5 g/mol
InChI Key: YVDOQWSTTNFNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide, also known as CPI-1205, is a small molecule inhibitor that selectively targets the histone lysine methyltransferase enzyme EZH2. EZH2 is a protein that plays a role in gene regulation and is overexpressed in various types of cancer, including lymphoma, prostate, and breast cancer. CPI-1205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer.

Mechanism of Action

The mechanism of action of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide involves the selective inhibition of EZH2, which is a key component of the polycomb repressive complex 2 (PRC2). EZH2 catalyzes the methylation of histone H3 at lysine 27, resulting in the repression of gene expression. By inhibiting EZH2, 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide can reverse the epigenetic silencing of tumor suppressor genes and promote their expression, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide has been shown to have a selective and potent inhibitory effect on EZH2 activity, with minimal effects on other histone lysine methyltransferases. This selectivity is important because it reduces the potential for off-target effects and toxicity. In addition, 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide has been shown to induce apoptosis and inhibit cancer cell proliferation in vitro and in vivo, suggesting that it has potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide is its high selectivity for EZH2, which allows for specific targeting of this enzyme. This selectivity reduces the potential for off-target effects and toxicity, making 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide a promising candidate for clinical development. However, one limitation of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide is its low solubility, which can make it difficult to administer in vivo. This issue can be addressed through the use of prodrug formulations or other delivery methods.

Future Directions

There are several future directions for the development of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide. One potential application is in combination with other anticancer agents, such as chemotherapy or immunotherapy, to improve treatment outcomes. Another potential direction is the development of biomarkers to identify patients who are most likely to benefit from 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide treatment. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide in different types of cancer and to optimize its dosing and administration.

Synthesis Methods

The synthesis of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide involves several steps, including the formation of an amide bond between the phenylcarbamoyl and piperidine groups, followed by the introduction of the isoquinoline and propanamide moieties. The final product is obtained through purification and isolation using chromatography techniques.

Scientific Research Applications

3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity. In vitro studies have demonstrated that 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide inhibits the growth of cancer cells by blocking the activity of EZH2, leading to the reactivation of tumor suppressor genes and the induction of apoptosis. In vivo studies have shown that 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide can inhibit tumor growth and improve survival in animal models of lymphoma and prostate cancer.

properties

IUPAC Name

3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c30-23(12-14-26-24(31)27-18-7-3-1-4-8-18)28-21-9-10-22(29-15-5-2-6-16-29)19-11-13-25-17-20(19)21/h1,3-4,7-11,13,17H,2,5-6,12,14-16H2,(H,28,30)(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDOQWSTTNFNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CN=CC3=C(C=C2)NC(=O)CCNC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.